molecular formula C11H10ClNO4 B589783 methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate CAS No. 1329634-37-8

methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate

Cat. No.: B589783
CAS No.: 1329634-37-8
M. Wt: 259.665
InChI Key: KZFHRCILXZTJNB-KQORAOOSSA-N
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Description

methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate is a stable isotope-labeled compound. It is used in various scientific research applications due to its unique chemical properties. The compound has a molecular formula of C10H7D3ClNO4 and a molecular weight of 259.67 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate involves several steps. One common method includes the reaction of anthranilic acid derivatives under specific conditions . The exact reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves controlled environments to ensure the purity and stability of the final product. The use of high-quality reagents and precise reaction conditions is essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-13-8-4-6(12)3-7(11(15)16-2)10(8)17-5-9(13)14/h3-4H,5H2,1-2H3/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFHRCILXZTJNB-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate
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methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate
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methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate
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methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate
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methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate
Reactant of Route 6
methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate

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